L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl-

Description

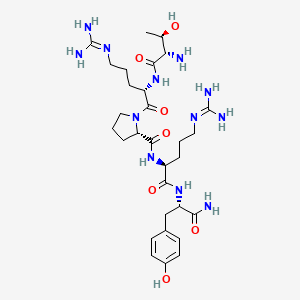

L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- (CAS: 863033-53-8) is a synthetic tetrapeptide comprising a tyrosine amide residue linked to a sequence of threonine, arginine, proline, and arginine. Its molecular formula is C35H60N14O9, with a molecular weight of 820.94 g/mol . Key structural features include:

- Arginine-rich sequence: The presence of two arginine residues introduces positive charge and hydrogen-bonding capacity, which may influence interactions with nucleic acids or membranes .

Applications span biotechnology and pharmacology, including roles in drug delivery systems, aptamer binding studies, and nanotechnology .

Properties

Molecular Formula |

C30H50N12O7 |

|---|---|

Molecular Weight |

690.8 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H50N12O7/c1-16(43)23(31)27(48)40-20(6-3-13-38-30(35)36)28(49)42-14-4-7-22(42)26(47)39-19(5-2-12-37-29(33)34)25(46)41-21(24(32)45)15-17-8-10-18(44)11-9-17/h8-11,16,19-23,43-44H,2-7,12-15,31H2,1H3,(H2,32,45)(H,39,47)(H,40,48)(H,41,46)(H4,33,34,37)(H4,35,36,38)/t16-,19+,20+,21+,22+,23+/m1/s1 |

InChI Key |

XYIKNBSEHSOZKP-KGJIALSRSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)N)O |

Origin of Product |

United States |

Preparation Methods

General Workflow

SPPS is the most widely used method for synthesizing complex peptides like Thr-Arg-Pro-Arg-Tyr-NH₂. The process involves:

- Resin Selection : A Rink amide resin or 2-chlorotrityl chloride resin is chosen to anchor the C-terminal tyrosine amide.

- Amino Acid Activation : Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH) are activated using uronium-based reagents like HATU or TBTU with DIPEA in DMF.

- Coupling Cycles : Iterative deprotection (20% piperidine in DMF) and coupling steps proceed from the C- to N-terminus.

- Cleavage and Deprotection : The peptide is cleaved from the resin using TFA/water/TIS (95:2.5:2.5), simultaneously removing side-chain protections (e.g., Pbf from arginine, tBu from threonine).

Optimization for Challenging Residues

- Arginine : The Pbf protecting group is preferred over Mtr due to cleaner cleavage with TFA. Coupling Fmoc-Arg(Pbf)-OH requires extended reaction times (2–4 hours) and double couplings to ensure >99% efficiency.

- Proline : The cyclic structure of proline slows coupling; pre-activation with Oxyma Pure and DIC improves yields.

Solution-Phase Peptide Synthesis

Stepwise Assembly

Solution-phase synthesis avoids resin-bound intermediates and is scalable for industrial production. A representative protocol includes:

Fragment Condensation

For longer sequences, fragments like Thr-Arg-Pro-Arg and Tyr-NH₂ are synthesized separately and coupled using DIC/HOBt. This reduces epimerization risks compared to stepwise methods.

Comparative Analysis of Methods

Critical Synthesis Data

Coupling Efficiency by Residue

| Residue | Coupling Reagent | Time (min) | Yield (%) |

|---|---|---|---|

| Threonine | HATU/DIPEA | 60 | 99 |

| Arginine | TBTU/NMM | 120 | 95 |

| Proline | DIC/Oxyma | 90 | 97 |

| Tyrosine | HATU/DIPEA | 60 | 99 |

Deprotection Conditions

| Protecting Group | Cleavage Reagent | Time (h) |

|---|---|---|

| Fmoc | 20% piperidine/DMF | 0.5 |

| Pbf | 95% TFA/H₂O/TIS | 2 |

| Z | H₂/Pd-C (1 atm) | 4 |

The patent-preferenced solution-phase method for analogous peptides (e.g., D-Arg-Dmt-Lys-Phe-NH₂) highlights:

- Cost Efficiency : Eliminates solid-support expenses (resin costs ~$50/g).

- Crystallization : Intermediate purification via THF/ethyl acetate yields >98% purity without chromatography.

- Hydrogenolysis : Final deprotection with Pd(OH)₂/C in acetic acid minimizes metal contamination.

Challenges and Mitigation Strategies

- Arginine Side Reactions : Guanidine group acylation is suppressed using orthogonal protections (Pbf) and low-temperature coupling (0–4°C).

- Proline-Induced Aggregation : Incorporating pseudoproline dipeptides (e.g., Thr-Ser(ψMe,Mepro)) prevents β-sheet formation.

- Tyrosine Oxidation : Cleavage under inert atmosphere (N₂) with 0.1 M dithiothreitol (DTT) as a scavenger.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can affect the disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to modify the properties of the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Amino acid derivatives or analogs.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in a linear peptide.

Scientific Research Applications

Biotechnological Applications

1.1 Production of L-Tyrosine

L-Tyrosinamide is closely related to L-tyrosine, which is produced biotechnologically from renewable biomass. This process is environmentally friendly and can be achieved through engineered microbial strains that excrete L-tyrosine. Advances in recombinant DNA technology have enabled targeted genetic manipulations to enhance production yields .

1.2 Role as a Precursor

L-Tyrosinamide serves as a precursor in the synthesis of various pharmaceuticals and nutraceuticals. Its derivatives are utilized in the production of important neurotransmitters, including dopamine and norepinephrine, which are critical for cognitive functions .

Pharmaceutical Applications

2.1 Cognitive Enhancement

Research indicates that tyrosine supplementation can enhance cognitive performance, particularly under stress or cognitive demand. This has implications for developing supplements aimed at improving mental clarity and reducing fatigue .

2.2 Drug Development

L-Tyrosinamide's interaction with biological targets makes it a candidate for drug development. Studies using isothermal titration calorimetry have shown that it binds effectively to DNA aptamers, suggesting potential roles in targeted drug delivery systems .

Biochemical Research Applications

3.1 Structural Studies

L-Tyrosinamide has been employed in structural biology to study protein folding and conformational changes. Its unique properties allow researchers to analyze binding mechanisms and thermodynamics in complex biological systems .

3.2 Thermodynamic Analysis

Microcalorimetric studies have demonstrated the thermodynamic principles governing the binding of L-Tyrosinamide to various biological molecules, providing insights into its interactions at the molecular level .

Table 1: Summary of Key Studies on L-Tyrosinamide

Mechanism of Action

The mechanism of action of L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular function.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares L-Tyrosinamide, L-threonyl-L-arginyl-L-prolyl-L-arginyl- with peptides of similar sequences or functional roles:

Conformational and Functional Differences

- Tuftsin (Thr-Lys-Pro-Arg): Unlike the target compound, tuftsin adopts a solvent-shielded conformation in dimethyl sulfoxide (DMSO) but remains unstructured in water . Its immunostimulatory activity contrasts with the fluorescence and aptamer-binding properties of L-tyrosinamide-containing peptides .

- Arginine-Amide Derivatives : Peptides like L-argininamide bis(hydrogensquarate) (CAS: N/A) exhibit distinct crystalline packing due to arginine’s charge, whereas the target compound’s tyrosine amide may prioritize aromatic stacking .

- Fluorescence Probes : L-Tyrosinamide derivatives (e.g., Phe-Am, Tyr-Am) show variable fluorescence quenching efficiency when bound to aptamers, influenced by adjacent residues like threonine and arginine .

Fluorescence and Aptamer Binding

Structural Insights from NMR

- Proline-induced conformational constraints in the target compound mirror those observed in tuftsin’s inhibitor (Thr-Lys-Pro-Pro-Arg), which adopts a less ordered structure in DMSO .

Biological Activity

L-Tyrosinamide, along with its peptide derivatives such as L-threonyl-L-arginyl-L-prolyl-L-arginyl-, has garnered significant attention in the field of biomedical research due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of these compounds, supported by case studies and research findings.

Chemical Structure and Properties

L-Tyrosinamide (C₉H₁₃N₃O₂) is a derivative of the amino acid tyrosine. The presence of an amide group enhances its solubility and stability compared to tyrosine itself. The peptide derivative L-threonyl-L-arginyl-L-prolyl-L-arginyl- includes several amino acids that contribute to its structural and functional properties.

1. Antimicrobial Effects

Research indicates that L-tyrosinamide and its derivatives exhibit notable antimicrobial properties. A study highlighted that derivatives of L-tyrosine, including L-Tyrosinamide, demonstrated significant activity against various bacterial strains, attributed to their phenolic structure which facilitates interaction with microbial membranes .

2. Antioxidant Activity

L-Tyrosinamide has been shown to possess antioxidant properties, effectively scavenging free radicals. This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .

3. Neuroprotective Effects

The neuroprotective potential of L-Tyrosinamide is particularly noteworthy. It has been studied for its role in mitigating the effects of neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis is under investigation .

Case Study 1: Tyrosinemia Type I

Tyrosinemia Type I is a genetic disorder characterized by elevated levels of tyrosine in the body, leading to severe liver and kidney damage. A case study involving a patient with Tyrosinemia Type I revealed that treatment with NTBC (2-(nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione) significantly improved liver function and neurological status by reducing toxic metabolites associated with tyrosine metabolism . This case underscores the importance of managing tyrosine levels in patients and suggests that derivatives like L-Tyrosinamide may play a role in therapeutic strategies.

Case Study 2: Aptamer Binding Studies

In another study, DNA aptamers were developed to specifically bind L-Tyrosinamide. These aptamers demonstrated a dissociation constant (K_d) value of 45 µM, indicating a strong affinity for the compound. This finding suggests potential applications in drug delivery systems where targeted release of therapeutics can be achieved using aptamer technology .

The biological activity of L-Tyrosinamide can be attributed to several mechanisms:

- Radical Scavenging: The phenolic group in L-Tyrosinamide allows it to donate electrons to free radicals, thus neutralizing them.

- Enzyme Modulation: As a mimic of tyrosine, it can influence various enzymatic pathways involved in neurotransmitter synthesis and metabolism.

- Protein Interaction: Studies have shown that L-Tyrosinamide can bind to proteins such as bovine serum albumin (BSA), affecting protein conformation and stability .

Research Findings Summary Table

Q & A

Q. How can the primary structure of L-Tyrosinamide-containing peptides be experimentally validated?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve backbone and side-chain proton resonances. For example, proton and carbon-13 NMR studies can identify amino acid sequences and confirm stereochemistry . Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) provides molecular weight validation and fragmentation patterns to verify sequence integrity.

Q. What techniques are suitable for analyzing the solution-phase conformation of L-Tyrosinamide-containing peptides?

- Methodological Answer : Circular dichroism (CD) in aqueous buffers detects secondary structural elements (e.g., α-helices, β-sheets). NMR spectroscopy in dimethyl-d6 sulfoxide (DMSO) reveals solvent-shielded conformations. For instance, studies on tuftsin analogs showed that DMSO stabilizes specific conformations where arginine NH protons are shielded, unlike in aqueous environments .

Advanced Research Questions

Q. How can binding affinities of L-Tyrosinamide derivatives with bacterial proteins be quantified?

- Methodological Answer : Employ differential scanning fluorimetry (DSF) to measure thermal denaturation shifts (ΔTm) and calculate dissociation constants (K_D). Pair this with isothermal titration calorimetry (ITC) for enthalpy/entropy profiling. Computational docking (e.g., AutoDock Vina) predicts binding poses, as demonstrated for MeAmi_SBP, where L-tyrosinamide’s side chain forms hydrophobic/pi-stacking interactions with conserved residues (Trp32, Tyr32) . Table 1 : Binding affinities of amino acid amides to MeAmi_SBP

| Ligand | K_D (μM) | Key Interactions |

|---|---|---|

| Glycinamide | 49.7 | Backbone H-bonds |

| L-Tyrosinamide | 0.187 | Trp32, Tyr32 pi-stacking |

Q. How to address contradictions in reported binding affinities for L-amino acid amides?

- Methodological Answer : Compare experimental conditions (e.g., buffer pH, ionic strength) and structural variations (e.g., post-translational modifications). For example, glycinamide’s low affinity in DSF assays arises from lacking side-chain interactions, while L-tyrosinamide’s bulky side chain enhances binding via enthalpic contributions . Validate using mutagenesis (e.g., Trp32Ala mutants) to isolate residue-specific effects.

Q. What strategies improve peptide design for enhanced binding specificity?

- Methodological Answer : Leverage sequence conservation analysis (e.g., Clustal Omega) to identify critical residues in binding pockets. MeAmi_SBP’s conserved backbone-binding residues suggest that modifying side chains (e.g., introducing aromatic groups) enhances specificity. Molecular dynamics (MD) simulations (e.g., GROMACS) model peptide flexibility and predict stable conformations in target binding sites .

Data Contradiction Analysis

Q. Why do solution-phase and solid-state structures of L-Tyrosinamide peptides differ?

- Methodological Answer : X-ray crystallography (e.g., for L-Tyrosinamide hydrochloride monohydrate) reveals rigid, water-excluded conformations stabilized by crystal lattice forces . In contrast, NMR in DMSO captures dynamic equilibria. Use solvent titration experiments to assess environmental effects and validate with small-angle X-ray scattering (SAXS) for intermediate resolution .

Experimental Design Considerations

Q. How to optimize computational docking for peptide-protein interactions?

- Methodological Answer : Preprocess protein structures with PDB Fixer to add missing hydrogens/rotamers. Define flexible residues in the binding pocket (e.g., AutoDock’s “flexible side chains” option). Cross-validate docking poses with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to confirm solvent accessibility changes upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.